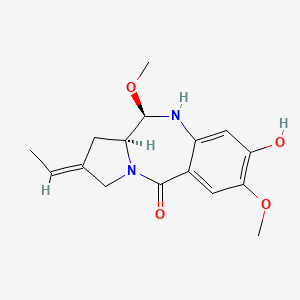

Tomaymycin

Descripción

This compound has been reported in Streptomyces achromogenes with data available.

structure

Structure

3D Structure

Propiedades

Número CAS |

35050-55-6 |

|---|---|

Fórmula molecular |

C16H20N2O4 |

Peso molecular |

304.34 g/mol |

Nombre IUPAC |

(6R,6aS,8E)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4+/t12-,15+/m0/s1 |

Clave InChI |

UQVNRKBFAXNOGA-LWTNMJDUSA-N |

SMILES isomérico |

C/C=C/1\C[C@@H]2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |

SMILES canónico |

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |

Sinónimos |

tomaymycin |

Origen del producto |

United States |

Foundational & Exploratory

Tomaymycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces achromogenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomaymycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, is a natural product of the bacterium Streptomyces achromogenes. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the fermentation process for its production, the extraction and purification methodologies, and the analytical techniques employed for its structural elucidation and quantification. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

This compound belongs to the pyrrolobenzodiazepine (PBD) class of compounds, which are known for their sequence-selective DNA-binding properties and potent antitumor activities. These compounds covalently bind to the minor groove of DNA, interfering with cellular processes and leading to cytotoxicity. This compound, with the molecular formula C₁₆H₂₀N₂O₄, is produced by Streptomyces achromogenes and exhibits significant antimicrobial and antitumor properties. Alongside this compound, the fermentation process also yields a biologically inactive oxidized form, Oxothis compound.

Fermentation and Production

Culture Medium and Conditions

A lactose-bouillon medium supplemented with yeast extract and phosphate (B84403) salts has been reported for the cultivation of S. achromogenes for this compound production. The general composition of a suitable fermentation medium is outlined in Table 1.

Table 1: Representative Fermentation Medium for this compound Production

| Component | Concentration (g/L) | Purpose |

| Lactose | 10 - 20 | Carbon Source |

| Peptone | 5 - 10 | Nitrogen Source |

| Yeast Extract | 1 - 5 | Source of Vitamins and Growth Factors |

| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source and pH Buffering |

| MgSO₄·7H₂O | 0.2 - 0.5 | Source of Magnesium Ions |

| FeSO₄·7H₂O | 0.01 - 0.02 | Source of Iron Ions |

| CaCO₃ | 1 - 2 | pH Buffering |

Fermentation is typically carried out in shake flasks or bioreactors under aerobic conditions at a temperature of 28-30°C for a period of 5-7 days. The pH of the medium is generally maintained between 6.8 and 7.2.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques. A general workflow for this process is depicted in the diagram below.

Experimental Protocol for Extraction

-

Harvesting : The fermentation broth is harvested after the optimal incubation period and centrifuged to separate the culture filtrate from the mycelial cake.

-

Adsorption : The active substance in the culture filtrate is adsorbed onto activated carbon.

-

Elution : The this compound is eluted from the carbon using an organic solvent such as methanol or acetone.

-

Concentration : The resulting eluate is concentrated under reduced pressure to yield a crude extract.

Experimental Protocol for Purification

-

Silica Gel Chromatography : The crude extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) and a polar solvent (e.g., methanol).

-

Thin-Layer Chromatography (TLC) : Fractions from the column are analyzed by TLC to identify those containing this compound. A common solvent system for TLC is 5% methanol in dichloromethane.

-

Crystallization : The purified fractions containing this compound are pooled, concentrated, and crystallized from a suitable solvent system, such as methanol, to yield colorless platelets. This compound can be isolated as a crystalline methanol adduct or as desmethanol this compound depending on the final solvent used.

Characterization

The structural elucidation and characterization of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₀N₂O₄ | |

| Molecular Weight | 304.34 g/mol | |

| Melting Point | 145-146°C (methanol adduct) | |

| Specific Rotation | [α]²⁰D +423° (c 0.5, pyridine) | |

| Appearance | Colorless platelets |

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| UV-Vis (in MeOH) | λmax at 224, 237, 260, and 320 nm | |

| Mass Spec (ESI) | Expected m/z for [M+H]⁺: 305.1445 |

Note: Detailed ¹H and ¹³C NMR data are complex due to the presence of diastereomers upon binding to DNA. However, NMR is a critical tool for confirming the pyrrolobenzodiazepine scaffold.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is the primary method for the analysis and quantification of this compound.

Table 4: Representative HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm or ESI-MS |

| Injection Vol. | 10 µL |

Note: This is a representative method and may require optimization for specific applications.

Biosynthesis of this compound

The biosynthesis of this compound in S. achromogenes involves a complex pathway that assembles the PBD core from chorismate and L-proline derivatives. The biosynthetic gene cluster for this compound has been identified and characterized. A simplified representation of the proposed biosynthetic pathway for the two key moieties is shown below.

The biosynthesis of the anthranilate moiety of this compound begins with chorismate, a product of the shikimate pathway. This is in contrast to other PBDs that utilize L-tryptophan. The final assembly of the this compound molecule is catalyzed by non-ribosomal peptide synthetase (NRPS) enzymes, such as TomA.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptomyces achromogenes. The detailed methodologies for fermentation, extraction, and purification, along with the analytical data, serve as a valuable resource for researchers in the field of natural product drug discovery. Further research into optimizing fermentation yields and exploring the regulatory networks governing this compound biosynthesis could lead to enhanced production and the discovery of novel analogs with improved therapeutic properties.

An In-depth Technical Guide to the Tomaymycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of natural products, a class of potent antitumor antibiotics produced by various Streptomyces species.[1] These compounds exert their biological activity by binding to the minor groove of DNA in a sequence-selective manner, forming a covalent adduct with a guanine (B1146940) base.[3] This interaction interferes with DNA replication and transcription, leading to cytotoxicity. The unique structure and potent bioactivity of this compound have made its biosynthetic pathway a subject of considerable interest for researchers aiming to develop novel anticancer agents through biosynthetic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (BGC), detailing its genetic organization, the functions of the encoded enzymes, and the biosynthetic pathway leading to the formation of this complex molecule.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound was identified and sequenced from Streptomyces achromogenes.[1] The cluster spans a contiguous region of DNA and comprises a set of genes encoding all the necessary enzymatic machinery for the synthesis of the this compound scaffold from primary metabolic precursors. The organization of the open reading frames (ORFs) within the cluster and their putative functions are summarized in the table below.

| Gene | Protein Size (amino acids) | Putative Function | Homolog (Accession No.) | Identity/Similarity (%) |

| orfX1 | 154 | MarR family transcriptional regulator | YP_001339142 | 50/61 |

| tomA | 614 | Nonribosomal peptide synthetase (NRPS) | ABW71852 (ORF21) | 39/52 |

| tomB | 1,542 | Nonribosomal peptide synthetase (NRPS) | ABW71853 (ORF22) | 37/49 |

| tomC | 406 | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase | YP_001826233 | 50/64 |

| tomD | 677 | Anthranilate synthase component I | YP_001348741 | 44/59 |

| tomE | 185 | Phenol-2-monooxygenase, reductase component | ZP_03722003 | 59/69 |

| tomF | 533 | Phenol-2-monooxygenase, oxygenase component | YP_702343 | 63/74 |

| tomG | 255 | O-methyltransferase | YP_001552550 | 54/67 |

| tomH | 465 | L-tyrosine hydroxylase | ABX00597 (LmbA) | 50/59 |

| tomI | 291 | L-DOPA-2,3-dioxygenase | ABW71837 (ORF6) | 49/58 |

| tomK | 324 | Hypothetical protein | SibY | 52/62 |

| tomM | 783 | UvrA drug resistance pump | YP_001822519 | 60/72 |

| tomN | 66 | 4-Oxalocrotonate tautomerase | ZP_01514863 | 44/63 |

| tomO | 394 | Salicylyl-CoA hydroxylase (NADH-dependent flavin oxidoreductase) | YP_117454 | 25/32 |

| tomP | 637 | Anthranilate synthase component II | T03800 | 42/51 |

| tomQ | 482 | Flavin-containing amine oxidase | YP_633086 | 32/47 |

| orfX2 | 373 | IS4 family transposase | NP_821294 | 89/91 |

| Table adapted from Li et al., 2009. |

Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a convergent pathway where two key precursors, 4-hydroxy-5-methoxyanthranilic acid and 4-ethylidene-tetrahydropyrrole-2-carboxylic acid, are synthesized separately and then joined by a nonribosomal peptide synthetase (NRPS) machinery.

Biosynthesis of the Anthranilate Moiety

The formation of the 4-hydroxy-5-methoxyanthranilic acid moiety begins with chorismate, a key intermediate of the shikimate pathway. The this compound BGC encodes its own 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase (TomC) and anthranilate synthase (TomD and TomP), ensuring a dedicated supply of the anthranilate precursor. Subsequent hydroxylation and methylation steps, catalyzed by enzymes such as a phenol-2-monooxygenase (TomE/TomF), a salicylyl-CoA hydroxylase-like enzyme (TomO), and an O-methyltransferase (TomG), lead to the final decorated anthranilate unit. Gene inactivation studies have confirmed the role of TomO in the 5-hydroxylation of an anthranilate intermediate.

Biosynthesis of the Pyrrolo Moiety

The pyrrolo moiety of this compound is derived from L-tyrosine. The pathway is initiated by the hydroxylation of L-tyrosine to L-DOPA, catalyzed by a tyrosine hydroxylase (TomH). This is followed by the extradiol cleavage of L-DOPA by L-DOPA-2,3-dioxygenase (TomI). A subsequent series of reactions, including a tautomerase-catalyzed step by TomN, leads to the formation of 4-ethylidene-tetrahydropyrrole-2-carboxylic acid.

NRPS-Mediated Assembly and Tailoring

The two precursor molecules are then activated and condensed by a two-module nonribosomal peptide synthetase (NRPS) system, encoded by tomA and tomB. This enzymatic complex catalyzes the formation of the central diazepine (B8756704) ring of the this compound scaffold. Following the NRPS-mediated assembly, final tailoring steps, which may include oxidations and reductions, complete the biosynthesis of this compound. An in vitro reconstitution of the NRPS system has been instrumental in deciphering the sequence of events in the assembly of the PBD scaffold.

Quantitative Data

While extensive quantitative data for all enzymes in the this compound biosynthetic pathway is not yet available, kinetic parameters for the 4-oxalocrotonate tautomerase homolog, TomN, have been determined.

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| 2-hydroxymuconate | 1.3 ± 0.1 | 60 ± 10 | (2.2 ± 0.4) x 10⁴ |

| Kinetic parameters of TomN with a model substrate. Data from Gopishetty et al., 2011. |

Experimental Protocols

Gene Inactivation by REDIRECT Technology

Gene inactivation studies in S. achromogenes have been crucial for elucidating the function of the tom genes. The REDIRECT technology is a widely used method for targeted gene replacement in Streptomyces.

Workflow for Gene Inactivation:

Caption: Workflow for gene inactivation in Streptomyces using REDIRECT technology.

A detailed protocol for the REDIRECT procedure can be found at the Streptomyces.org.uk website.

In Vitro Reconstitution of the NRPS Machinery

The total biosynthesis of the this compound scaffold has been achieved in vitro by reconstituting the NRPS system. This powerful technique allows for the detailed investigation of the enzymatic cascade and substrate specificity.

Experimental Workflow for In Vitro Reconstitution:

Caption: General workflow for the in vitro reconstitution of the this compound NRPS system.

HPLC-ESI-MS Analysis of this compound and its Derivatives

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is the primary analytical technique for the detection and characterization of this compound and its biosynthetic intermediates.

A typical analytical workflow involves:

-

Sample Preparation: Extraction of metabolites from Streptomyces culture broth or in vitro reaction mixtures using an organic solvent (e.g., ethyl acetate).

-

Chromatographic Separation: Separation of the extracted compounds on a C18 reverse-phase HPLC column using a gradient of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection: Detection and identification of the eluted compounds based on their mass-to-charge ratio (m/z) using an electrospray ionization source coupled to a mass spectrometer.

Regulation of the this compound Biosynthetic Gene Cluster

The regulation of antibiotic biosynthesis in Streptomyces is a complex process, often involving pathway-specific regulators located within the gene cluster, as well as global regulators that respond to nutritional and environmental signals. The this compound BGC contains a putative MarR-family transcriptional regulator encoded by orfX1, located upstream of the first biosynthetic gene, tomA. Members of the MarR family often act as repressors, and their inactivation can sometimes lead to an increase in the production of the corresponding secondary metabolite. However, inactivation of orfX1 in S. achromogenes did not result in a significant change in this compound production, suggesting a more complex regulatory mechanism may be at play. Further research is needed to fully elucidate the regulatory network governing this compound biosynthesis.

Proposed, Simplified Regulatory Logic:

Caption: A simplified diagram illustrating the potential regulatory role of orfX1.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic gene cluster has provided a solid foundation for understanding the intricate enzymatic machinery responsible for the production of this potent antitumor agent. The identification of the key enzymes and the proposed biosynthetic pathway open up exciting avenues for future research. The application of synthetic biology and metabolic engineering techniques, guided by the knowledge of the BGC, holds immense potential for the rational design and production of novel PBD analogues with improved pharmacological properties. Further investigation into the regulatory network controlling the expression of the tom genes will be crucial for optimizing this compound production in both native and heterologous hosts. The detailed characterization of the individual enzymes, including their substrate specificities and kinetic parameters, will provide the necessary tools for the chemoenzymatic synthesis of a diverse library of PBDs for drug discovery and development.

References

The Chemical Architecture of Tomaymycin: A Guide to its Structure and Stereochemistry

Tomaymycin is a naturally occurring antitumor antibiotic produced by the bacterium Streptomyces achromogenes.[1] As a member of the potent pyrrolo[2][3]benzodiazepine (PBD) family, its biological activity is intrinsically linked to its unique three-dimensional structure. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical Structure

This compound is built upon a tricyclic pyrrolo[2][3]benzodiazepine scaffold. This core consists of an aromatic A-ring, a seven-membered diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring. The molecule's chemical formula is C16H20N2O4, with a molar mass of 304.346 g·mol−1.

Key structural features and substitutions on the PBD core distinguish this compound from other members of its class:

-

A-Ring Substituents: The aromatic A-ring is substituted with a hydroxyl group at the C-8 position and a methoxy (B1213986) group at the C-7 position.

-

C-Ring Unsaturation: The pyrrolidine C-ring features an exocyclic ethylidene group at the C-2 position.

-

Carbinolamine Moiety: A critical feature for its biological activity is the carbinolamine functionality at the N10-C11 position. This electrophilic center is key to its DNA-alkylating mechanism.

The IUPAC name for this compound is (6R,6aS,8Z)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c]benzodiazepin-11-one.

Physicochemical Properties

A summary of this compound's key chemical and physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C16H20N2O4 | |

| Molar Mass | 304.346 g·mol−1 | |

| CAS Number | 35050-55-6 | |

| Appearance | Colorless platelets (as a methanol (B129727) complex) | |

| Melting Point | 145-146°C | |

| Optical Rotation | [α]20D +423° (c 0.5, pyridine) |

Elucidation of Stereochemistry

The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount to this compound's ability to bind to DNA and exert its cytotoxic effects. The molecule possesses key stereogenic centers and geometric isomers that define its shape.

Absolute Configuration

The absolute configuration of the chiral centers in this compound is crucial for its biological function. The key stereocenters are located at the C-11a and C-11 positions of the PBD core.

-

C-11a: This position has an S configuration in the naturally occurring form. This configuration imparts a specific right-handed twist to the molecule, which is essential for fitting snugly into the minor groove of DNA.

-

C-11: The carbinolamine carbon, C-11, can exist as two diastereomers, (11S,11aS) and (11R,11aS). These forms can interconvert in solution. Both diastereomers have been shown to bind to DNA, but they adopt opposite orientations within the minor groove.

Geometric Isomerism

This compound also exhibits geometric isomerism due to the exocyclic double bond at the C-2 position. The naturally occurring and biologically active form possesses the E configuration for the ethylidene group. The corresponding Z-isomer has also been synthesized and was found to exhibit similar antibacterial activity.

Experimental Protocols for Structural Characterization

The complex structure of this compound was elucidated through a combination of spectroscopic methods, chemical degradation, and total synthesis. X-ray crystallography has been the definitive method for determining the absolute configuration of PBDs and their derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional molecular structure and the absolute configuration of chiral centers.

General Protocol:

-

Crystallization: this compound or its stable derivative (e.g., (+)-Oxo-tomaymycin) is dissolved in a suitable solvent system (e.g., 2-MeTHF). Crystals are grown through techniques such as slow evaporation.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically using synchrotron radiation for high resolution.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The absolute configuration is often determined using anomalous scattering effects, confirmed by parameters like the Flack x parameter. A final Flack parameter close to zero confirms the correct assignment of the absolute structure.

The three-dimensional molecular configuration of synthetic (+)-oxo-tomaymycin has been determined using this method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. One- and two-dimensional NMR studies have been instrumental in characterizing this compound and its interactions with DNA.

Protocol for DNA Adduct Analysis:

-

Sample Preparation: this compound is incubated with a synthetic DNA oligonucleotide, such as d(ATGCAT)2, to form a covalent adduct.

-

1D and 2D NMR: Proton NMR spectra are acquired. Two-dimensional techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, and NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine through-space proximities between this compound and DNA protons.

-

Data Analysis: The presence of two distinct sets of signals for the this compound molecule in the NMR spectrum of the adduct confirms the presence of both the 11R,11aS and 11S,11aS diastereomers bound to the DNA. NOESY cross-peaks between the drug and DNA protons help to elucidate the specific orientation of each diastereomer in the DNA minor groove.

Total Synthesis

The unambiguous confirmation of a proposed structure for a natural product is its total synthesis. The synthesis of this compound and its analogue, oxothis compound, has been achieved, confirming the assigned structure and stereochemistry.

Key Steps in the Synthesis of (+)-Oxo-tomaymycin:

-

Wittig Reaction: A Wittig reaction is performed on a proline derivative to introduce the ethylidene function, typically resulting in a mixture of E and Z isomers.

-

Isomer Separation: The desired E-isomer is separated from the Z-isomer, often using chiral HPLC.

-

Coupling: The separated pyrrolidine intermediate is coupled with the substituted anthranilic acid A-ring precursor.

-

Chemoselective Reduction and Cyclization: A key step involves the chemoselective reduction of a nitro group on the A-ring precursor (e.g., using TiCl3), followed by a spontaneous intramolecular cyclization to form the seven-membered diazepine B-ring.

-

Deprotection: Final deprotection steps yield the target molecule, (+)-Oxo-tomaymycin.

Visualizing Key Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the biosynthesis, mechanism of action, and a general workflow for the structural elucidation of this compound.

Biosynthetic Pathway

The biosynthesis of this compound is a complex process managed by a nonribosomal peptide synthetase (NRPS) enzyme system. The pathway begins with precursors from primary metabolism.

Caption: Proposed biosynthetic pathway of this compound via an NRPS system.

Mechanism of DNA Alkylation

This compound exerts its cytotoxic effect by binding covalently within the minor groove of DNA, a process driven by its specific stereochemistry.

Caption: Logical workflow of this compound's covalent binding to DNA.

Workflow for Structure Elucidation

The determination of a novel natural product's structure follows a standardized, multi-faceted workflow.

Caption: General experimental workflow for natural product structure elucidation.

References

Tomaymycin's Mechanism of Action on DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tomaymycin, a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, exerts its cytotoxic effects through a sequence-specific covalent interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its binding to DNA, the nature of the resulting adducts, and the structural consequences for the DNA helix. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the interaction pathways and experimental workflows.

Core Mechanism of Action

This compound's primary cellular target is DNA. Its mechanism of action can be delineated into several key stages:

-

Minor Groove Binding: this compound positions itself within the minor groove of the DNA double helix. This initial non-covalent interaction is crucial for its subsequent covalent modification.

-

Sequence Specificity: The binding is not random. This compound exhibits a clear preference for binding to guanine (B1146940) residues within 5'-Pu-G-Pu sequences and a disfavor for 5'-Py-G-Py sequences. This specificity is thought to be influenced by the conformational flexibility of the DNA at these preferred sites.

-

Covalent Adduct Formation: The key event in this compound's mechanism of action is the formation of a covalent bond between the C11 position of the antibiotic and the exocyclic N2 amino group of a guanine base. This reaction proceeds via the formation of an electrophilic imine intermediate on the PBD core.

-

Stereochemistry and Orientation of Adducts: this compound exists as two diastereomers, (11R,11aS) and (11S,11aS). Both can bind to DNA, and they can do so in two different orientations relative to the covalently modified guanine. This results in the formation of two distinct adduct species in solution.

-

Structural Impact on DNA: While the formation of the this compound-DNA adduct is considered relatively non-distortive to the overall B-form of DNA, it does induce localized conformational changes. These include bending of the DNA helix and a narrowing of the minor groove.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the interaction of this compound with DNA.

Table 1: Kinetic Data for this compound-DNA Adduct Formation

| DNA Substrate | Rate of Adduct Formation (k) | Experimental Method | Reference |

| poly(dA-dG)-poly(dC-dT) | 4 x 10⁻² M⁻¹ s⁻¹ | Fluorescence Lifetime Measurements | [1][3] |

Table 2: Fluorescence Lifetime of this compound-DNA Adducts at Various Trinucleotide Binding Sites

| Trinucleotide Site | Fluorescence Lifetime (τ) | Diastereomer Assignment | Reference |

| Multiple unique sites | ~2-3 ns and ~5-7 ns | S and R diastereomers, respectively | [1] |

Table 3: Fluorescence Quenching Data

| Species | Quenching Rate Constant (kq) with Acrylamide | Observation | Reference |

| Free this compound | 7 x 10⁹ M⁻¹ s⁻¹ | - | |

| This compound-DNA adduct | ~50-fold reduction compared to free this compound | Indicates shielding of the aromatic ring within the DNA minor groove |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on DNA.

DNase I Footprinting Assay

This assay is used to identify the specific DNA sequences where this compound binds and protects the DNA from cleavage by DNase I.

Materials:

-

DNA fragment of interest, 5'-end-labeled with ³²P on one strand.

-

This compound solution of varying concentrations.

-

DNase I (deoxyribonuclease I).

-

DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂).

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).

-

Phenol:chloroform:isoamyl alcohol (25:24:1).

-

Formamide (B127407) loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Denaturing polyacrylamide gel (e.g., 8%).

-

Maxam-Gilbert sequencing ladder of the same DNA fragment (for precise location of the footprint).

Procedure:

-

Binding Reaction:

-

In separate tubes, incubate the end-labeled DNA fragment with increasing concentrations of this compound in the DNase I reaction buffer. Include a control reaction with no this compound.

-

Allow the binding to reach equilibrium (e.g., incubate at room temperature for 30 minutes).

-

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to each reaction tube. The amount of DNase I should be optimized to achieve on average one cleavage event per DNA molecule.

-

Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.

-

-

Reaction Termination:

-

Stop the digestion by adding the stop solution.

-

-

Purification:

-

Perform a phenol:chloroform extraction to remove proteins.

-

Precipitate the DNA with ethanol.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

-

Gel Electrophoresis:

-

Resuspend the DNA pellets in formamide loading buffer.

-

Denature the samples by heating at 90°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel alongside the Maxam-Gilbert sequencing ladder.

-

Run the gel until the desired resolution is achieved.

-

-

Visualization:

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

-

MPE-Fe(II) Footprinting Assay

Methidiumpropyl-EDTA-Fe(II) is a chemical nuclease that cleaves DNA with little sequence specificity, providing a higher resolution footprint than DNase I.

Materials:

-

DNA fragment of interest, 5'-end-labeled with ³²P on one strand.

-

This compound solution of varying concentrations.

-

Methidiumpropyl-EDTA (MPE).

-

Ferrous ammonium (B1175870) sulfate (B86663) [(NH₄)₂Fe(SO₄)₂·6H₂O].

-

Dithiothreitol (DTT).

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl).

-

Stop solution (e.g., 2.5 M sodium acetate, 0.1 M EDTA, 100 µg/mL tRNA).

-

Ethanol.

-

Formamide loading buffer.

-

Denaturing polyacrylamide gel.

-

Maxam-Gilbert sequencing ladder.

Procedure:

-

Binding Reaction:

-

Incubate the end-labeled DNA fragment with increasing concentrations of this compound in the reaction buffer. Include a control reaction without the drug.

-

-

Cleavage Reaction:

-

Prepare the MPE-Fe(II) complex by mixing MPE and ferrous ammonium sulfate.

-

Initiate the cleavage reaction by adding the MPE-Fe(II) complex and DTT to each binding reaction.

-

Incubate for a defined time at room temperature.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution.

-

-

Purification:

-

Precipitate the DNA with ethanol.

-

Wash the pellet with 70% ethanol and dry.

-

-

Gel Electrophoresis and Visualization:

-

Follow the same procedure as for DNase I footprinting (steps 5 and 6).

-

NMR Spectroscopy of this compound-DNA Adducts

NMR spectroscopy provides detailed structural information about the this compound-DNA adduct at an atomic level.

Materials:

-

High-purity synthetic DNA oligonucleotide containing a this compound binding site (e.g., d(ATGCAT)₂).

-

This compound.

-

NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.0, 100 mM NaCl in 99.9% D₂O or 90% H₂O/10% D₂O).

-

NMR tubes.

Procedure:

-

Sample Preparation:

-

Dissolve the DNA oligonucleotide in the NMR buffer to a final concentration of ~1-2 mM.

-

Lyophilize the DNA sample and redissolve in D₂O to remove exchangeable protons. Repeat this step.

-

Finally, dissolve the DNA in the appropriate NMR buffer (D₂O for non-exchangeable protons, H₂O/D₂O for imino protons).

-

Add a stoichiometric amount of this compound to the DNA solution. The formation of the covalent adduct may require incubation.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H NMR spectra to assess the overall quality of the sample and the formation of the adduct.

-

Acquire two-dimensional (2D) NMR spectra:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the deoxyribose sugar rings and the this compound molecule.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure of the adduct and the orientation of this compound in the minor groove.

-

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances of both the DNA and the this compound in the complex.

-

Identify intermolecular NOEs between this compound protons and DNA protons. These are key for defining the position and orientation of the drug.

-

Use the distance restraints derived from NOESY data in molecular modeling programs (e.g., AMBER, XPLOR-NIH) to calculate the three-dimensional structure of the this compound-DNA adduct.

-

Fluorescence Spectroscopy of this compound-DNA Binding

Fluorescence spectroscopy is a sensitive technique to monitor the binding of this compound to DNA and to study the kinetics of adduct formation.

Materials:

-

This compound solution.

-

DNA solution (e.g., calf thymus DNA or synthetic oligonucleotides).

-

Fluorescence buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl).

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Fluorescence Titration:

-

Place a solution of this compound of known concentration in a quartz cuvette.

-

Measure the initial fluorescence emission spectrum. This compound has intrinsic fluorescence.

-

Add small aliquots of a concentrated DNA solution to the cuvette.

-

After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

-

The binding of this compound to DNA will typically result in changes in the fluorescence intensity and/or a shift in the emission maximum.

-

Plot the change in fluorescence as a function of DNA concentration to determine the binding affinity (Kd).

-

-

Fluorescence Quenching:

-

Prepare a sample of the this compound-DNA adduct.

-

Add increasing concentrations of a quenching agent (e.g., acrylamide).

-

Measure the fluorescence intensity at each quencher concentration.

-

Construct a Stern-Volmer plot to determine the quenching constant. A decrease in the quenching constant upon binding to DNA indicates that the fluorophore is shielded from the solvent.

-

-

Kinetic Measurements:

-

Mix solutions of this compound and DNA in the fluorometer.

-

Monitor the change in fluorescence intensity over time.

-

The rate of change in fluorescence can be used to determine the rate of covalent adduct formation.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Caption: Overview of the this compound-DNA interaction pathway.

Caption: General workflow for DNA footprinting experiments.

Caption: Workflow for NMR-based structural analysis of this compound-DNA adducts.

References

- 1. Time-resolved fluorescence studies of this compound bonding to synthetic DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One- and two-dimensional 1H NMR, fluorescence, and molecular modeling studies on the this compound-d(ATGCAT)2 adduct. Evidence for two covalent adducts with opposite orientations and stereochemistries at the covalent linkage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-resolved fluorescence studies of this compound bonding to synthetic DNAs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic properties of Tomaymycin (UV-Vis, fluorescence)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. Its biological activity stems from its ability to bind covalently to the minor groove of DNA, primarily at the N2 position of guanine. Understanding the spectroscopic properties of this compound is crucial for elucidating its mechanism of action, developing analytical methods for its detection and quantification, and designing new PBD-based therapeutic agents. This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence properties of this compound, complete with experimental protocols and data presented for easy reference.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing and quantifying this compound. The chromophore of the PBD scaffold gives rise to distinct absorption bands in the UV region.

Quantitative UV-Vis Absorption Data

The UV-Vis absorption spectrum of this compound is characterized by specific maxima (λmax) which can be used for its identification and concentration determination using the Beer-Lambert law. While comprehensive data for free this compound in various solvents is limited in publicly available literature, studies on PBDs suggest that the absorption properties are influenced by the solvent environment. Time-resolved fluorescence studies have indicated that the different diastereomeric forms of this compound possess distinct absorption characteristics.[3]

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | Red-shifted for the longer lifetime component (11R,11aS form) | Protic solvents and when bound to DNA | [3] |

Note: Specific λmax values and molar extinction coefficients (ε) for free this compound are not consistently reported in the available literature. Researchers should determine these values empirically for their specific experimental conditions.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound standard

-

Spectroscopic grade solvent (e.g., methanol, ethanol, phosphate (B84403) buffer)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protect the solution from light.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-500 nm).

-

Set the scan speed and slit width as appropriate for the instrument.

-

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the this compound solutions. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the this compound working solution before filling it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Acquire the absorption spectrum of the solution.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the molar extinction coefficient (ε) is known, calculate the concentration of unknown samples using the Beer-Lambert law (A = εbc). If ε is unknown, it can be determined from the slope of a calibration curve of absorbance versus concentration.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the properties of this compound and its interactions with biological macromolecules like DNA. This compound exhibits intrinsic fluorescence, which is modulated by its environment and conformation.

Quantitative Fluorescence Data

The fluorescence of this compound is complex, with evidence suggesting the presence of two distinct fluorescent species in protic solvents and when bound to DNA.[3] These have been identified as the 11R,11aS and 11S,11aS diastereomers. These diastereomers exhibit different fluorescence lifetimes.

| Parameter | Value | Conditions | Reference(s) |

| Fluorescence Lifetimes (τ) | ~2-3 ns and ~5-7 ns | When bound to DNA |

Experimental Protocol for Fluorescence Spectroscopy

This protocol provides a detailed methodology for measuring the fluorescence properties of this compound.

Materials:

-

This compound standard

-

Spectroscopic grade solvent (e.g., methanol, ethanol, phosphate buffer)

-

Fluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Preparation of Solutions: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation and emission monochromators to appropriate slit widths to balance signal intensity and spectral resolution.

-

-

Determination of Excitation and Emission Maxima:

-

Emission Scan: Set the excitation wavelength to an estimated value (based on UV-Vis absorption) and scan a range of emission wavelengths to find the emission maximum (λem).

-

Excitation Scan: Set the emission monochromator to the determined λem and scan a range of excitation wavelengths to find the excitation maximum (λex).

-

-

Acquisition of Fluorescence Spectra:

-

Record the full emission spectrum by exciting the sample at its λex.

-

Record the full excitation spectrum by monitoring the emission at its λem.

-

-

Quantum Yield Measurement (Optional, Relative Method):

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound.

-

Measure the absorbance of both the this compound sample and the standard at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.

-

Calculate the quantum yield of this compound using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for UV-Vis Spectroscopic Analysis of this compound.

Caption: Workflow for Fluorescence Spectroscopic Analysis of this compound.

Conclusion

The spectroscopic characterization of this compound by UV-Vis and fluorescence spectroscopy provides valuable insights into its electronic structure and behavior in different environments. While some quantitative data is available, particularly regarding its fluorescence lifetimes when interacting with DNA, further experimental determination of parameters such as molar extinction coefficients and fluorescence quantum yields of the free drug is recommended for comprehensive characterization. The detailed protocols provided in this guide offer a robust framework for researchers to obtain reliable and reproducible spectroscopic data for this compound and related PBD compounds.

References

In Silico Modeling of Tomaymycin-DNA Covalent Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the covalent binding of Tomaymycin to DNA. This compound, a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics, exerts its cytotoxic effects by forming a covalent adduct with guanine (B1146940) bases in the minor groove of DNA.[3][4][5] Understanding this interaction at a molecular level is crucial for the rational design of new and more effective anticancer agents. This guide details the in silico workflow, presents quantitative data on PBD-DNA binding affinities, and provides representative experimental protocols for the validation of computational models.

The this compound-DNA Interaction: A Covalent Bond in the Minor Groove

This compound and other PBDs are known to bind to the exocyclic N2 of guanine within the DNA minor groove. This covalent interaction is highly sequence-specific, with a preference for 5'-Pu-G-Pu sequences. The formation of this adduct leads to distortions in the DNA helix, which can interfere with cellular processes such as transcription and replication, ultimately leading to cell death. The covalent nature of this bond makes it a particularly interesting subject for in silico modeling, as it requires methods that can accurately describe changes in electronic structure during bond formation.

Quantitative Analysis of PBD-DNA Binding Affinity

The DNA-binding affinity of PBDs is a key determinant of their biological activity. Several experimental techniques can be used to quantify this interaction. The following table summarizes comparative data for this compound and other PBDs, showcasing different metrics used to evaluate binding affinity.

| Compound | RED100 (μM) | ΔTm (°C) | EB50 (μM) |

| Sibiromycin | 0.4 | 15.5 | 0.3 |

| Anthramycin | 1.8 | 10.5 | 1.2 |

| This compound | 4.2 | 8.0 | 3.5 |

| DC-81 | 10.5 | 5.5 | 8.0 |

| Neothramycin | 15.5 | 5.5 | 8.5 |

| iso-DC-81 | 20.0 | 5.0 | 9.0 |

Data sourced from a study by Puwada et al.

Definitions:

-

RED100: The concentration of the compound required to cause 100% inhibition of BamHI restriction endonuclease cleavage of pBR322 DNA. A lower value indicates higher binding affinity.

-

ΔTm: The change in the melting temperature of DNA upon binding of the compound. A larger value indicates greater stabilization of the DNA duplex and thus higher binding affinity.

-

EB50: The concentration of the compound required to displace 50% of ethidium (B1194527) bromide from DNA. A lower value suggests stronger binding.

In Silico Modeling Workflow

The computational investigation of this compound-DNA covalent binding typically follows a multi-step workflow that combines molecular mechanics and quantum mechanics approaches. This hybrid strategy is necessary to accurately model both the conformational dynamics of the large DNA molecule and the electronic rearrangements of the covalent bond formation.

Methodologies for In Silico Modeling

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the conformational dynamics of the non-covalent this compound-DNA complex and to generate equilibrated structures for subsequent quantum mechanics calculations.

Representative Protocol for MD Simulation (using AMBER/GROMACS):

-

System Preparation:

-

Obtain the initial coordinates of a B-DNA duplex (e.g., from the Protein Data Bank or built using tools like NAB in AmberTools) containing the target guanine sequence.

-

Generate the 3D structure of this compound and optimize its geometry using a quantum chemistry program (e.g., Gaussian, GAMESS).

-

Manually dock this compound into the minor groove of the DNA near the target guanine residue.

-

-

Force Field Parameterization:

-

Use a standard force field for the DNA, such as AMBER ff14SB or CHARMM36.

-

Generate parameters for this compound using tools like Antechamber with the General Amber Force Field (GAFF).

-

-

Solvation and Ionization:

-

Place the this compound-DNA complex in a periodic box of water (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or K+) to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble) until properties like density and potential energy converge.

-

-

Production Simulation:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the non-covalent complex.

-

-

Analysis:

-

Analyze the trajectory for structural stability (RMSD), hydrogen bonding patterns, and the orientation of this compound in the minor groove.

-

Perform clustering analysis to identify representative conformations for subsequent QM/MM studies.

-

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are essential for modeling the covalent bond formation between this compound and guanine, as this process involves the breaking and forming of chemical bonds and changes in electronic structure.

Representative Protocol for QM/MM Simulation:

-

System Partitioning:

-

From a representative snapshot of the equilibrated MD simulation, define the QM and MM regions.

-

The QM region should include the reactive parts of this compound (the C11 atom) and the guanine (the N2 atom), as well as adjacent atoms to ensure an accurate electronic description.

-

The rest of the DNA, solvent, and ions are treated with an MM force field.

-

-

Level of Theory:

-

Choose an appropriate level of theory for the QM calculations, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

-

Reaction Coordinate Definition:

-

Define a reaction coordinate that describes the formation of the covalent bond, for example, the distance between the C11 atom of this compound and the N2 atom of guanine.

-

-

Potential Energy Surface Scan:

-

Perform a series of constrained QM/MM geometry optimizations at different points along the reaction coordinate to map out the potential energy surface.

-

This allows for the identification of the transition state and the calculation of the activation energy.

-

-

Transition State Search and IRC:

-

Perform a transition state optimization to locate the exact structure of the transition state.

-

Run an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the reactant and product states.

-

Free Energy Calculations

To obtain a more quantitative understanding of the binding process, free energy calculations can be performed.

Methods:

-

Umbrella Sampling: This method is often used in conjunction with QM/MM simulations to calculate the potential of mean force (PMF) along the reaction coordinate, providing the free energy barrier for the covalent reaction.

-

Thermodynamic Integration (TI) or Free Energy Perturbation (FEP): These methods can be used to calculate the free energy of binding for the non-covalent association of this compound with DNA.

Experimental Validation Protocols

Computational models must be validated by experimental data. The following are representative protocols for two common techniques used to study this compound-DNA interactions.

Fluorescence Spectroscopy

This compound is fluorescent, and its fluorescence properties change upon binding to DNA. This can be exploited to study the binding process.

Representative Protocol:

-

Sample Preparation:

-

Prepare solutions of this compound and the target DNA oligonucleotide in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).

-

Determine the concentrations accurately using UV-Vis spectroscopy.

-

-

Fluorescence Titration:

-

In a quartz cuvette, place a fixed concentration of this compound.

-

Record the fluorescence emission spectrum (e.g., excitation at 320 nm, emission scan from 350-550 nm).

-

Incrementally add small aliquots of the DNA solution to the cuvette.

-

After each addition, allow the system to equilibrate and record the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at a specific wavelength as a function of the DNA concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Ka).

-

DNase I Footprinting

This technique is used to identify the specific binding site of this compound on a larger DNA fragment.

Representative Protocol:

-

Probe Preparation:

-

Prepare a DNA fragment of interest (e.g., by PCR or restriction digest) and label one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA with varying concentrations of this compound in a binding buffer. Include a control reaction with no this compound.

-

-

DNase I Digestion:

-

Add a low concentration of DNase I to each reaction and incubate for a short period to achieve partial digestion (on average, one cut per DNA molecule).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

-

Gel Electrophoresis and Visualization:

-

Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

-

Analysis:

-

The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane. This identifies the binding site.

-

Logical Relationships and Pathways

The following diagram illustrates the logical progression from the initial non-covalent interaction to the final covalent adduct, which is the basis for the biological activity of this compound.

References

- 1. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 2. resources.saylor.org [resources.saylor.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Covalent Bonding of Pyrrolobenzodiazepines (PBDs) to Terminal Guanine Residues within Duplex and Hairpin DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tomaymycin in Microbial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomaymycin, a member of the pyrrolobenzodiazepine (PBD) family of natural products, is a potent antitumor antibiotic produced by the bacterium Streptomyces achromogenes.[1] As a secondary metabolite, this compound is not essential for the primary growth of the organism but is thought to play a role in ecological competition and survival. Its biological activity stems from its ability to covalently bind to the minor groove of DNA, leading to cytotoxicity. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and the methodologies used for its study.

Introduction to this compound and Pyrrolobenzodiazepines

Pyrrolobenzodiazepines are a class of sequence-selective DNA-alkylating agents produced by various actinomycetes.[2][3][4] They are characterized by a common tricyclic pyrrolo[2,1-c][2]benzodiazepine core. This compound is a monomeric PBD with significant cytotoxicity against a range of cancer cell lines. Its unique structure and potent biological activity have made it a subject of interest for drug development, particularly in the context of antibody-drug conjugates (ADCs).

Biosynthesis of this compound

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC) in Streptomyces achromogenes. Unlike some other PBDs, the anthranilate moiety of this compound is derived from chorismate via the shikimate pathway, representing a novel biosynthetic route. The assembly of the this compound molecule involves a non-ribosomal peptide synthetase (NRPS) system.

The this compound Biosynthetic Gene Cluster

The tom gene cluster contains a suite of genes responsible for the synthesis of the PBD core and its subsequent modifications. Key genes and their putative functions are summarized in the table below.

| Gene | Putative Function |

| tomA | Non-ribosomal peptide synthetase (NRPS) |

| tomC | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase |

| tomD | Anthranilate synthase component II |

| tomM | Putative resistance protein |

| tomO | Putative monooxygenase (hydroxylase) |

| tomP | Anthranilate synthase component I |

Source:

Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into the formation of its two key precursors, the anthranilate and pyrrole (B145914) moieties, followed by their condensation and subsequent modifications.

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the minor groove of DNA. It forms a covalent adduct with the N2 position of guanine (B1146940) bases, leading to DNA alkylation. This interaction can interfere with DNA replication and transcription, ultimately triggering cell death. The sequence-selective nature of this binding is a key area of research for the development of targeted cancer therapies.

Regulation of this compound Biosynthesis

The regulation of secondary metabolism in Streptomyces is a complex process, often involving a hierarchical network of regulatory proteins. However, a dedicated pathway-specific regulatory gene has not been identified within the this compound biosynthetic gene cluster. This suggests that the expression of the tom genes is likely controlled by global regulators that respond to nutritional cues and other environmental signals within S. achromogenes. The lack of a dedicated regulator makes the targeted overexpression of this compound challenging.

Caption: Hypothetical model for the regulation of this compound production.

Quantitative Data

Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potential as an anticancer agent.

| Cell Line | Cancer Type | IC50 (nM) |

| Leukemia | Leukemia | 3.7 |

| Plasmacytoma | Myeloma | 1.8 |

| Ovarian Cancer | Ovarian | 0.13 |

Source:

Note: Further IC50 data for a range of PBDs against various cell lines can be found in the cited literature, but specific, extensive tables for this compound are limited.

Production Yield

Quantitative data on the production yield of this compound from Streptomyces achromogenes fermentations are not extensively reported in the available literature. Optimization of fermentation conditions is a critical step for improving the yield of secondary metabolites.

Experimental Protocols

Cultivation of Streptomyces achromogenes for this compound Production

Objective: To cultivate S. achromogenes under conditions that promote the production of this compound.

Materials:

-

Streptomyces achromogenes strain

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a defined medium with specific carbon and nitrogen sources, optimization may be required)

-

Shake flasks

-

Incubator shaker

Protocol:

-

Inoculate a seed culture of S. achromogenes in 50 mL of Tryptic Soy Broth.

-

Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until a dense culture is obtained.

-

Inoculate 1 L of production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.

-

Monitor the production of this compound by taking samples at regular intervals for HPLC-MS analysis.

Extraction and Analysis of this compound by HPLC-ESI-MS

Objective: To extract this compound from the culture broth and quantify its production using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry.

Materials:

-

Culture broth from S. achromogenes fermentation

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Rotary evaporator

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer with an ESI source

-

Methanol (B129727), acetonitrile, water (HPLC grade)

-

Formic acid or ammonium (B1175870) acetate (for mobile phase modification)

Protocol:

-

Centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic layers and evaporate to dryness using a rotary evaporator.

-

Resuspend the dried extract in a known volume of methanol for analysis.

-

Inject the sample into the HPLC-MS system.

-

Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

MS Detection: ESI in positive ion mode. Monitor for the [M+H]+ ion of this compound (m/z 317.1).

-

Caption: General workflow for this compound analysis.

Gene Inactivation in Streptomyces achromogenes

Objective: To inactivate a target gene in the this compound biosynthetic cluster to confirm its function. This protocol is based on the REDIRECT PCR-targeting method.

Materials:

-

E. coli BW25113/pIJ790 carrying a cosmid with the tom gene cluster

-

PCR primers with 5' extensions homologous to the target gene flanking regions and 3' ends priming a resistance cassette

-

Apramycin (B1230331) resistance cassette (e.g., from pIJ773)

-

E. coli ET12567/pUZ8002 for conjugation

-

Streptomyces achromogenes

-

Appropriate agar (B569324) plates with antibiotics for selection

Protocol:

-

PCR amplify the resistance cassette: Use primers with overhangs homologous to the regions flanking the target gene to amplify the apramycin resistance cassette.

-

Electroporate the PCR product into E. coli BW25113/pIJ790: This strain expresses the λ Red recombinase, which will mediate the replacement of the target gene on the cosmid with the resistance cassette.

-

Isolate the recombinant cosmid: Screen for colonies with the correct gene replacement by PCR.

-

Transfer the recombinant cosmid to E. coli ET12567/pUZ8002: This strain is suitable for conjugation with Streptomyces.

-

Conjugate with Streptomyces achromogenes: Mix the E. coli donor and S. achromogenes recipient strains on a suitable agar medium and incubate.

-

Select for double-crossover mutants: Plate the conjugation mixture on a medium containing apramycin to select for exconjugants that have integrated the resistance cassette. Screen for colonies that are sensitive to the cosmid marker (e.g., kanamycin) to identify double-crossover events where the native gene has been replaced.

-

Confirm the gene knockout: Verify the gene replacement by PCR and analyze the mutant for the loss of this compound production by HPLC-MS.

Conclusion

This compound remains a significant molecule in the field of microbial secondary metabolism and drug discovery. Understanding its biosynthesis and regulation is crucial for harnessing its therapeutic potential. While significant progress has been made in elucidating the biosynthetic pathway, the regulatory mechanisms governing its production are still not fully understood. Further research into the global regulatory networks of Streptomyces achromogenes may provide insights into how to enhance the production of this potent antitumor agent. The experimental approaches outlined in this guide provide a framework for the continued investigation of this compound and other valuable natural products.

References

Methodological & Application

Application Notes and Protocols for Tomaymycin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family of natural products.[3][4] Produced by the bacterium Streptomyces achromogenes, this compound exhibits significant cytotoxic activity against various cancer cell lines, making it a molecule of high interest in drug development and oncology research.[4] This document provides a detailed protocol for the fermentation of Streptomyces achromogenes, followed by the extraction and purification of this compound. The described methods are based on established procedures for the isolation of secondary metabolites from Streptomyces cultures and are intended to guide researchers in obtaining purified this compound for experimental use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297), and chloroform (B151607) |

| UV max (in Methanol) | 223, 237, 260, 320 nm |

Experimental Workflow

The overall process for the extraction and purification of this compound from Streptomyces achromogenes culture is depicted in the following workflow diagram.

Caption: Overall workflow for this compound extraction and purification.

Experimental Protocols

Phase 1: Fermentation of Streptomyces achromogenes

This phase focuses on the cultivation of S. achromogenes under optimal conditions to maximize the production of this compound.

Materials and Reagents:

-

Streptomyces achromogenes culture

-

Starch Casein Agar (SCA) or other suitable sporulation medium

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., Starch Nitrate Broth)

-

Sterile baffled flasks (250 mL and 1 L)

-

Incubator shaker

Protocol:

-

Spore Suspension Preparation:

-

Inoculate a sterile SCA plate with S. achromogenes and incubate at 28-30°C for 7-10 days until sporulation is observed.

-

Harvest the spores by adding sterile water to the plate and gently scraping the surface.

-

Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

-

-

Seed Culture:

-

Inoculate 100 mL of sterile seed culture medium in a 250 mL baffled flask with the spore suspension.

-

Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate 1 L of sterile production medium in a 2 L baffled flask with 5-10% (v/v) of the seed culture.

-

Incubate at 28-30°C with shaking at 200 rpm for 10-15 days. Monitor the production of this compound periodically by taking small samples for analysis.

-

Phase 2: Extraction of Crude this compound

This phase details the recovery of crude this compound from the fermentation broth.

Materials and Reagents:

-

Fermentation broth

-

Ethyl acetate

-

Centrifuge and centrifuge bottles or filtration apparatus

-

Separatory funnel (2 L)

-

Rotary evaporator

Protocol:

-

Harvesting: After the incubation period, harvest the culture broth.

-

Separation of Mycelia: Separate the mycelia from the culture filtrate by centrifugation at 5,000 x g for 20 minutes or by vacuum filtration.

-

Liquid-Liquid Extraction:

-

Transfer the culture filtrate to a 2 L separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.

-

-

Concentration:

-

Pool the ethyl acetate fractions.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

-

Phase 3: Purification of this compound

This phase describes the purification of this compound from the crude extract using a combination of carbon adsorption and silica gel chromatography.

3.1. Activated Carbon Adsorption

Materials and Reagents:

-

Crude this compound extract

-

Activated charcoal powder

-

Methanol

-

Erlenmeyer flask

-

Stir plate

-

Filtration apparatus

Protocol:

-

Adsorption:

-

Dissolve the crude extract in a suitable solvent.

-

Add activated charcoal to the dissolved extract (a starting ratio of 1:10 to 1:20 w/w of charcoal to crude extract is recommended, this may require optimization).

-

Stir the suspension at room temperature for 1-2 hours to allow for adsorption of this compound onto the charcoal.

-

-

Elution:

-

Filter the suspension to collect the charcoal.

-

Wash the charcoal with a non-polar solvent to remove impurities.

-

Elute the this compound from the charcoal by washing with methanol. Collect the methanol eluate.

-

-

Concentration: Concentrate the methanol eluate using a rotary evaporator to yield a partially purified this compound extract.

3.2. Silica Gel Column Chromatography

Materials and Reagents:

-

Partially purified this compound extract

-

Silica gel (60-120 mesh or 100-200 mesh)

-

Chromatography column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Fraction collection tubes

-

TLC plates and developing chamber

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

-

Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the partially purified extract in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with the least polar solvent (e.g., 100% chloroform).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol) in a stepwise or linear gradient. A suggested gradient could be transitioning from 100% chloroform to a 9:1, then 7:3, and finally 1:1 mixture of chloroform:methanol.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing pure this compound.

-

-

Concentration: Concentrate the pooled fractions to obtain purified this compound.

3.3. Preparative High-Performance Liquid Chromatography (HPLC) (Optional Final Purification)

For achieving high purity, preparative HPLC can be employed.

Instrumentation and Conditions (Representative):

-

Column: A preparative C18 column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with a modifier like trifluoroacetic acid (TFA) or formic acid, should be optimized.

-

Detection: UV detection at one of the absorbance maxima of this compound (e.g., 320 nm).

-

Injection Volume and Concentration: These will need to be optimized based on the column size and loading capacity.

Protocol:

-

Develop an analytical HPLC method to determine the retention time of this compound.

-

Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume accordingly.

-

Inject the purified this compound from the silica gel chromatography step.

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent to obtain highly purified this compound.

Purity Analysis by Analytical HPLC

The purity of the final this compound product should be assessed by analytical HPLC.

Instrumentation and Conditions (Representative):

-

Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis or PDA detector at 320 nm.

-

Injection Volume: 10-20 µL.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the extraction and purification process. The values provided are illustrative and will need to be determined experimentally.

| Purification Step | Total Weight/Volume | This compound Concentration (mg/mL or mg/g) | Total this compound (mg) | Purity (%) | Yield (%) |

| Culture Filtrate | 1 L | To be determined | To be determined | <1 | 100 |

| Crude Ethyl Acetate Extract | e.g., 5 g | To be determined | To be determined | e.g., 5 | To be determined |

| Carbon Adsorption Eluate | e.g., 1 g | To be determined | To be determined | e.g., 25 | To be determined |

| Pooled Silica Gel Fractions | e.g., 200 mg | To be determined | To be determined | e.g., 90 | To be determined |

| Final Purified this compound | e.g., 50 mg | To be determined | To be determined | >95 | To be determined |

Signaling Pathways and Logical Relationships

The purification process follows a logical progression of increasing specificity, as illustrated below.